molecular formula C7H6Cl2O2 B14359925 2-(Dichloromethoxy)phenol CAS No. 93095-61-5

2-(Dichloromethoxy)phenol

Cat. No.: B14359925
CAS No.: 93095-61-5
M. Wt: 193.02 g/mol
InChI Key: FKFMTVJUPQLKNI-UHFFFAOYSA-N
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Description

2-(Dichloromethoxy)phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a dichloromethoxy (-OCHCl₂) group at the ortho (2-) position. Its molecular formula is C₇H₅Cl₂O₂, with a molar mass of 193.03 g/mol. This compound is likely studied in contexts such as environmental chemistry, toxicology, and organic synthesis due to its halogenated aromatic structure.

Properties

CAS No.

93095-61-5

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

IUPAC Name

2-(dichloromethoxy)phenol

InChI

InChI=1S/C7H6Cl2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H

InChI Key

FKFMTVJUPQLKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethoxy)phenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.

Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxyphenol, with a chlorinating agent. This reaction can be facilitated by the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol and enhance its nucleophilicity .

Industrial Production Methods

Industrial production of 2-(Dichloromethoxy)phenol often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of 2-(Dichloromethoxy)phenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Dichloromethoxy)phenol with structurally related chlorophenols and methoxyphenols:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Substituents Key Properties
2-(Dichloromethoxy)phenol C₇H₅Cl₂O₂ 193.03 Not provided 2-OH, 2-OCHCl₂ Likely low water solubility; enhanced stability due to electron-withdrawing Cl
2,4-Dichlorophenol C₆H₄Cl₂O 163.00 120-83-2 2-Cl, 4-Cl, 1-OH Water solubility: 4.5 g/L (25°C); pKa ≈ 7.7
2,6-Dichlorophenol C₆H₄Cl₂O 163.00 87-65-0 2-Cl, 6-Cl, 1-OH Volatile; used as a pesticide intermediate
3,6-Dichloro-2-methoxyphenol C₇H₆Cl₂O₂ 193.03 77102-93-3 3-Cl, 6-Cl, 2-OCH₃ Crystalline solid; hydrogen-bonding interactions observed in crystal structures
Dichloromethoxy ethane C₅H₁₀Cl₂O₂ 173.04 111-91-1 CH₂Cl-O-CH₂-Cl Ether derivative; higher volatility than phenolic analogs

Key Observations :

  • Substituent Effects: The dichloromethoxy group (-OCHCl₂) in 2-(Dichloromethoxy)phenol introduces stronger electron-withdrawing effects compared to simple methoxy (-OCH₃) or chlorine substituents. This likely reduces its acidity (higher pKa) relative to 2,4-dichlorophenol .
  • Solubility: Chlorophenols like 2,4-dichlorophenol exhibit moderate water solubility due to hydrogen bonding, whereas methoxy derivatives (e.g., 3,6-dichloro-2-methoxyphenol) are less polar and more lipophilic .
Toxicity and Environmental Behavior
  • Chlorophenols: 2,4- and 2,6-Dichlorophenol are classified as toxic, with evidence of hepatotoxicity, carcinogenicity, and endocrine disruption in animal studies . The EPA lists them as hazardous waste constituents (U026 and U081) .
  • The dichloromethoxy group may resist hydrolysis compared to chlorophenols, prolonging environmental half-life.

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